molecular formula C10H10INO2 B7877486 1-(3-Iodobenzoyl)azetidin-3-ol

1-(3-Iodobenzoyl)azetidin-3-ol

Cat. No.: B7877486
M. Wt: 303.10 g/mol
InChI Key: KUPUKTFZGMUQAY-UHFFFAOYSA-N
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Description

1-(3-Iodobenzoyl)azetidin-3-ol is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an iodobenzoyl group attached to the azetidine ring, making it a unique and valuable molecule in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodobenzoyl)azetidin-3-ol can be synthesized through various synthetic routes. One common method involves the reaction of 3-iodobenzoic acid with azetidin-3-ol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The iodobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Nucleophiles in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted azetidines with various functional groups.

Scientific Research Applications

1-(3-Iodobenzoyl)azetidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Iodobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s iodobenzoyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological macromolecules such as proteins and nucleic acids. These interactions can result in the modulation of cellular processes and pathways, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

1-(3-Iodobenzoyl)azetidin-3-ol can be compared with other similar compounds, such as:

    1-(3-Bromobenzoyl)azetidin-3-ol: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.

    1-(3-Chlorobenzoyl)azetidin-3-ol: Contains a chlorine atom, resulting in distinct chemical behavior and applications.

    1-(3-Fluorobenzoyl)azetidin-3-ol:

The uniqueness of this compound lies in its iodobenzoyl group, which imparts specific reactivity and properties that differentiate it from other halogenated azetidines.

Properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-(3-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO2/c11-8-3-1-2-7(4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUPUKTFZGMUQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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